sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide
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Overview
Description
Sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique structural properties, which include a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide typically involves the reaction of sodium azide with nitriles. One common method is the cycloaddition reaction between sodium azide and a nitrile compound under mild conditions, often catalyzed by zinc salts . Another approach involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of environmentally benign catalysts, such as L-proline, has been explored to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tetrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the tetrazole ring .
Scientific Research Applications
Sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide involves its interaction with molecular targets through its nitrogen-rich structure. The compound can form strong hydrogen bonds and coordinate with metal ions, which is advantageous for receptor-ligand interactions. This property allows it to penetrate cell membranes more easily and exert its biological effects .
Comparison with Similar Compounds
4,5-Dicyano-1,2,3-triazole: Another nitrogen-rich heterocycle with similar applications in energetic materials and coordination chemistry.
1,2,4-Triazole: Known for its use in pharmaceuticals and agrochemicals, with a structure that allows for diverse functionalization.
Uniqueness: Sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide is unique due to its high nitrogen content and the presence of a cyano group, which enhances its reactivity and potential for further functionalization. Its ability to form stable complexes with metals and its diverse biological activities make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
91511-37-4 |
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Molecular Formula |
C2N5Na |
Molecular Weight |
117.05 g/mol |
IUPAC Name |
sodium;1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile |
InChI |
InChI=1S/C2N5.Na/c3-1-2-4-6-7-5-2;/q-1;+1 |
InChI Key |
ARFRMKLKRAAUJH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NN=N[N-]1.[Na+] |
Purity |
95 |
Origin of Product |
United States |
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